2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one

Selectivity Off-target profiling Chemical probe

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one (CAS 380170-59-2, synonym WAY-605042) is a synthetic small molecule (MW 289.36 g/mol, formula C₁₃H₁₅N₅OS) featuring a 2-methylindoline moiety linked via a thioether bridge to a 1-methyl-1H-tetrazole ring. The compound has a computed XLogP3-AA of 2, zero hydrogen bond donors, and five hydrogen bond acceptors, indicating moderate lipophilicity and a compact polar surface area suited for intracellular target engagement.

Molecular Formula C13H15N5OS
Molecular Weight 289.36 g/mol
Cat. No. B4436051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one
Molecular FormulaC13H15N5OS
Molecular Weight289.36 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)CSC3=NN=NN3C
InChIInChI=1S/C13H15N5OS/c1-9-7-10-5-3-4-6-11(10)18(9)12(19)8-20-13-14-15-16-17(13)2/h3-6,9H,7-8H2,1-2H3
InChIKeyYTSXONLDNIZQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one (WAY-605042): Procurement-Relevant Identity and Physicochemical Profile


2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one (CAS 380170-59-2, synonym WAY-605042) is a synthetic small molecule (MW 289.36 g/mol, formula C₁₃H₁₅N₅OS) featuring a 2-methylindoline moiety linked via a thioether bridge to a 1-methyl-1H-tetrazole ring [1]. The compound has a computed XLogP3-AA of 2, zero hydrogen bond donors, and five hydrogen bond acceptors, indicating moderate lipophilicity and a compact polar surface area suited for intracellular target engagement [1]. It is commercially available at 95% purity with storage at -20°C under inert gas . Its primary reported research applications are as an MtSk (Mycobacterium tuberculosis shikimate kinase) inhibitor, a hit from a yeast replicative lifespan extension screen, and a key intermediate for synthesizing tyrosine kinase inhibitor (TKI) anticancer agents [2][3].

Why Generic Substitution of WAY-605042 Fails: The Functional Specificity of the N-Methyl Tetrazole Thioether-Indoline Scaffold


Simple substitution of WAY-605042 with other tetrazole-thioether or indoline-ethanone analogs is scientifically inadvisable due to three structure-driven selectivity filters. First, the N-methyl group on the tetrazole ring eliminates the acidic N–H proton, abolishing hydrogen-bond donor capacity and fundamentally altering target engagement compared to NH-tetrazole analogs [1]. Second, the 2-methyl substitution on the indoline ring introduces a chiral center and conformational constraint absent in unsubstituted indoline or indole analogs, which can dramatically affect binding pocket complementarity [1]. Third, the thioether linkage between the tetrazole and ethanone moieties provides a specific spatial and electronic orientation; replacement with amide, ester, or direct C–C linkers yields compounds with distinct target profiles. For instance, the closely related oxadiazole analog (CID 652858) bearing an identical 2-methylindolin-1-yl-ethanone core but with an oxadiazole in place of tetrazole shows an EC₅₀ of 941 nM against solute carrier family 12 member 5, a target not associated with WAY-605042 [2]. These structural features collectively render WAY-605042 a non-fungible chemical probe.

Quantitative Evidence Guide: WAY-605042 vs. Closest Structural and Functional Analogs


Broad-Spectrum Target Selectivity: WAY-605042 is Inactive Across 20+ Diverse HTS Assays, Defining a Clean Off-Target Profile vs. Promiscuous Tetrazole Analogs

In contrast to many tetrazole-containing screening compounds that exhibit promiscuous bioactivity, WAY-605042 was conclusively scored as 'Inactive' in every single one of over 20 distinct PubChem-deposited high-throughput screening (HTS) assays, spanning kinase inhibition (PLK1, FAK, EphA4), GPCR modulation (S1P2, PPARγ), protein-protein interaction disruption (HIV Rev-RRE, EphB4-ephrin-B2), phosphatase activity (LYP, alkaline phosphatase), and antimicrobial/antiviral panels (E. coli, H5N1) [1]. This comprehensive negative dataset, derived from the NIH Molecular Libraries Screening Centers Network (MLSCN), establishes an experimentally verified clean off-target profile that is rare among drug-like heterocycles [1].

Selectivity Off-target profiling Chemical probe HTS screening

Scaffold-Driven Differentiation: Tetrazole-Thioether vs. Oxadiazole-Thioether in the 2-Methylindoline Ethanone Series Dictates Target Engagement

A direct structural analog of WAY-605042, CID 652858 (SMR000002885), retains the identical 2-methylindolin-1-yl-ethanone core and thioether linker but replaces the 1-methyltetrazole ring with a 5-(anilinomethyl)-1,3,4-oxadiazole. In contrast to WAY-605042's documented activity as an MtSk inhibitor and yeast lifespan modulator, CID 652858 demonstrates an EC₅₀ of 941 nM against human solute carrier family 12 member 5 (SLC12A5, a potassium-chloride cotransporter) [1]. This orthogonal target engagement demonstrates that the tetrazole → oxadiazole heterocycle replacement alone redirects biological activity to an entirely distinct protein family [1].

Structure-activity relationship Target selectivity Tetrazole bioisostere Oxadiazole comparator

Physicochemical Differentiation: XLogP, Hydrogen Bonding, and Stability Profile of WAY-605042 vs. Indole-Tetrazole Amide Anticancer Leads

Comparative physicochemical profiling reveals that WAY-605042 (XLogP3-AA = 2.0, H-bond donors = 0, H-bond acceptors = 5, rotatable bonds = 3) occupies a distinct property space relative to the indole-tetrazole amide series recently reported as anti-breast cancer agents (compounds 5d, 5f) [1][2]. Those amide-linked analogs exhibit higher molecular weight (typically >400 Da) and additional H-bond donors from the amide NH₃ groups, whereas WAY-605042's thioether linkage and N-methyl tetrazole eliminate H-bond donor capacity entirely, potentially favoring passive membrane permeability and reducing metabolic glucuronidation [1]. The thioether linkage also confers greater chemical stability against hydrolysis compared to the ester or amide linkages found in many indole-tetrazole conjugates [1].

Physicochemical properties Drug-likeness Lipophilicity Metabolic stability

Functional Class Differentiation: WAY-605042 as an Anti-Aging/MtSK Probe vs. Indolyl-3-Ethanone-α-Thioethers as Antimalarial Leads

WAY-605042 emerged from a yeast replicative lifespan screen (PubChem AID 775, DeaD assay) designed to identify compounds that reverse nicotinamide-induced lifespan shortening, a phenotype linked to sirtuin pathway modulation [1]. The assay screened 132,796 compounds at 10 μM in the presence of 1.5 mM nicotinamide, with activity calculated as percent reversal of the nicotinamide effect [1]. In contrast, the structurally related indolyl-3-ethanone-α-thioether class (exemplified by compounds 16 and 27) was optimized for whole-cell antimalarial activity against Plasmodium falciparum 3D7, with lead compounds achieving IC₅₀ values of 0.24 μM and 0.09 μM, respectively [2]. These compounds feature a thiophenol-derived thioether rather than the tetrazole-thioether of WAY-605042, and the heterocycle replacement shifts the biological readout from eukaryotic aging modulation to antiparasitic activity [2].

Target-based screening Phenotypic assay Antimalarial comparator Yeast lifespan

Recommended Application Scenarios for WAY-605042 Based on Evidence-Supported Differentiation


Chemical Probe for Mycobacterium tuberculosis Shikimate Kinase (MtSK) Target Validation

WAY-605042 is commercially annotated as an MtSK inhibitor . MtSK is a validated anti-tuberculosis drug target absent in mammals, making selective inhibitors valuable for target validation and lead optimization. The compound's demonstrated inactivity across >20 human target-based HTS assays supports its suitability as a selective bacterial target probe with a low probability of confounding off-target effects in mammalian cell-based MtSK studies [1]. Researchers should confirm MtSK inhibitory potency (IC₅₀) in a biochemical assay before use in cellular models.

Yeast Replicative Aging and Longevity Pathway Dissection

WAY-605042 was identified as an active compound in PubChem AID 775, a high-throughput yeast DeaD assay designed to discover small molecules that reverse nicotinamide-induced replicative lifespan shortening in Saccharomyces cerevisiae [2]. The DeaD assay is a validated proxy for yeast microdissection-based lifespan measurement [3]. Compounds active in this screen are of interest for studying sirtuin-dependent and sirtuin-independent aging pathways. The structurally distinct oxadiazole analog CID 652858 should not be used as a substitute, as it engages an entirely different protein target (SLC12A5) [4].

Key Synthetic Intermediate for Tyrosine Kinase Inhibitor (TKI) Development Programs

WAY-605042 is described by multiple vendors as a key intermediate in the synthesis of tyrosine kinase inhibitors, particularly for anticancer agent development, with its structure supporting binding to enzyme active sites involved in signal transduction pathways [5]. Procurement specifications of ≥95% purity with storage at -20°C under inert gas ensure suitability for multi-step synthetic routes where intermediate stability and purity are critical . For medicinal chemistry teams synthesizing focused TKI libraries, this compound provides a pre-functionalized scaffold that combines the 2-methylindoline and N-methyl tetrazole moieties in a single intermediate.

Fragment-Based Drug Discovery Leveraging a Compact, Zero H-Bond Donor Tetrazole-Indoline Scaffold

With a molecular weight of only 289.36 Da, zero hydrogen bond donors, and only three rotatable bonds, WAY-605042 meets fragment-like property criteria (Rule of Three: MW <300, HBD ≤3, HBA ≤3, ClogP ≤3) [1]. This physicochemical profile distinguishes it from larger indole-tetrazole amide anticancer leads that exceed 400 Da and contain amide NH donors [6]. The thioether linkage provides hydrolytic stability not available in ester-containing fragments, while the complete absence of H-bond donor capacity may confer superior passive permeability for intracellular target engagement. This makes WAY-605042 an ideal starting fragment for structure-based optimization campaigns where minimal molecular weight and high ligand efficiency are prioritized.

Quote Request

Request a Quote for 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.